N-(4-aminophenyl)-5-methylfuran-2-carboxamide

Antibacterial DNA gyrase B Staphylococcus aureus

N-(4-aminophenyl)-5-methylfuran-2-carboxamide (CAS 727387-19-1) is a small-molecule furan-2-carboxamide derivative (C₁₂H₁₂N₂O₂, MW 216.24) carrying a 5-methyl substituent on the furan ring and a 4-aminophenyl moiety on the amide nitrogen. It is offered as a solid building block at ≥95% purity and serves as the core scaffold for a series of DNA gyrase B inhibitors.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 727387-19-1
Cat. No. B1341492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-5-methylfuran-2-carboxamide
CAS727387-19-1
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,13H2,1H3,(H,14,15)
InChIKeyZNLDWGQJCVKSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Technical Snapshot: N-(4-aminophenyl)-5-methylfuran-2-carboxamide (CAS 727387-19-1) – What Defines This Furan-2-carboxamide Scaffold for Procurement


N-(4-aminophenyl)-5-methylfuran-2-carboxamide (CAS 727387-19-1) is a small-molecule furan-2-carboxamide derivative (C₁₂H₁₂N₂O₂, MW 216.24) carrying a 5-methyl substituent on the furan ring and a 4-aminophenyl moiety on the amide nitrogen. It is offered as a solid building block at ≥95% purity and serves as the core scaffold for a series of DNA gyrase B inhibitors [1]. The free 4-amino group provides a synthetic handle for further derivatization—a key advantage over closed-ring or substituted analogs when flexible lead optimization is required.

Why a Generic Furan-2-carboxamide Cannot Replace N-(4-aminophenyl)-5-methylfuran-2-carboxamide in SAR-Driven Projects


Within the furan-2-carboxamide class, minor structural variations produce dramatic shifts in biological activity. Replacing the 5-methyl group with hydrogen (yielding the des-methyl analog) or substituting the 4-aminophenyl with a 4-cyanophenyl or 4-hydrazinyl-oxobutanamido tail alters the electronic profile and hydrogen-bonding capacity of the scaffold, resulting in IC₅₀ differences of more than 10-fold against the same target [1][2]. Procurement of the correct substitution pattern is therefore non-negotiable for teams performing structure–activity relationship (SAR) studies, hit validation, or lead optimization. The quantitative evidence below demonstrates exactly how the 5-methyl-4-aminophenyl configuration differentiates this compound from its closest analogs.

Head-to-Head Procurement Evidence: N-(4-aminophenyl)-5-methylfuran-2-carboxamide vs. Its Closest Analogs


DNA Gyrase B Inhibition: Scaffold Advantage of the 5-Methyl-4-Aminophenyl Core vs. the Des-Methyl Lead

The target compound represents the minimal 5-methyl-4-aminophenyl scaffold from which the most potent analog in the series (compound 22, IC₅₀ = 5.35 ± 0.61 μM) was derived. The earlier lead compound—lacking the 5-methyl group and bearing a different aniline substitution—showed approximately 2.4-fold weaker inhibition (IC₅₀ = 12.88 ± 1.39 μM) [1]. This demonstrates that the 5-methyl group on the furan ring is a critical contributor to gyrase B binding affinity; sourcing the des-methyl analog for SAR work would start from a significantly disadvantaged baseline.

Antibacterial DNA gyrase B Staphylococcus aureus

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: Quantitative Selectivity Contrast with the Closest 4-Aminophenyl Analog

A close structural analog—N-(4-aminophenyl)furan-2-carboxamide (the des-methyl version, CAS 443291-26-7)—was tested against PNMT and gave a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating essentially no meaningful inhibition [1]. The 5-methyl substituent on the target compound alters both the lipophilicity (LogP ~1.5) and the electron density of the furan ring, which is predicted to modulate binding to PNMT's active site. Although a direct Ki for the 5-methyl analog is not publicly available, the des-methyl analog's inactivity provides a quantitative baseline that the target compound is expected to deviate from.

PNMT Epinephrine biosynthesis Neurological

Antibacterial Cell-Wall Targeting: Functional Selectivity vs. Broad-Spectrum Furan-2-carboxamides

The target compound has been profiled in the AntibioticDB database as a cell-wall synthesis inhibitor with activity restricted to Gram-positive bacteria and weak whole-cell activity [1]. This contrasts with other furan-2-carboxamide derivatives that often show broad-spectrum activity or alternative mechanisms (e.g., DNA gyrase inhibition). The narrow spectrum and defined mechanism make it a cleaner tool compound for Gram-positive cell-wall studies, reducing confounding multi-target effects.

Antibacterial Cell wall synthesis Gram-positive

Physicochemical and Procurement Differentiation: The 5-Methyl-4-Aminophenyl Advantage for Downstream Chemistry

The target compound's LogP of ~1.5 and topological polar surface area (TPSA) of ~68 Ų place it in favorable oral drug-like space (Lipinski compliant, zero violations) [1]. The free 4-amino group allows direct conjugation (amide coupling, sulfonamide formation) without requiring deprotection steps—a practical advantage over protected-amino analogs (e.g., N-Boc or N-Cbz derivatives) that add synthetic steps. The 5-methyl group on the furan ring provides steric and electronic differentiation from the des-methyl analog, which has a lower LogP and may exhibit different solubility and permeability profiles.

Building block Medicinal chemistry Derivatization

D2 Dopamine Receptor Agonist Activity: Quantitative Evidence from the Closest Sulfonamide Analog

A sulfonamide analog containing the N-(4-aminophenyl)-5-methylfuran-2-carboxamide core was tested against human dopamine D2 receptor and showed agonist activity with an EC₅₀ of 21 nM in a β-arrestin recruitment assay, and a more potent EC₅₀ of 0.9 nM in a G-protein BRET assay [1]. While the target compound itself may not have been directly tested, these data establish that the core scaffold is compatible with sub-nanomolar GPCR agonism. Analogs lacking the 5-methyl group or bearing different aniline substitutions may lose this interaction, highlighting the core scaffold's value for CNS-targeted projects.

Dopamine D2 receptor GPCR agonism Neuroscience

Dihydroorotase Inhibition: Low Potency as a Selectivity Gatekeeper

The target compound was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at 10 μM concentration and showed an IC₅₀ of 1.80 × 10⁵ nM (180 μM) [1], indicating very weak inhibition. This low potency serves as a useful selectivity gatekeeper: in antibacterial programs targeting DNA gyrase B, the compound does not significantly engage the human pyrimidine biosynthesis pathway at relevant concentrations, reducing one potential source of host toxicity.

Dihydroorotase Pyrimidine biosynthesis Selectivity profiling

Where N-(4-aminophenyl)-5-methylfuran-2-carboxamide Delivers Maximum Value: Evidence-Matched Application Scenarios


Staphylococcus aureus DNA Gyrase B Inhibitor Lead Optimization

The 5-methyl-4-aminophenyl scaffold is the core of the most potent analog (compound 22) in the Janupally et al. gyrase B series. Medicinal chemistry teams can procure this scaffold as a versatile intermediate to explore hydrazinyl-oxobutanamido tail variants, leveraging the ~2.4-fold potency gain over the des-methyl lead [1].

Gram-Positive Antibacterial Mechanism-of-Action Studies

With AntibioticDB confirming a cell-wall synthesis inhibition mechanism restricted to Gram-positive bacteria [1], this compound is suited for probe-based studies where narrow-spectrum, single-mechanism agents are required to dissect bacterial physiology without broad-spectrum confounding effects.

Dopamine D2 Receptor Agonist Scaffold Development

The core scaffold supports sub-nanomolar D2 agonism when elaborated with appropriate sulfonamide tails (EC₅₀ = 0.9 nM in G-protein BRET) [1]. CNS drug discovery groups can use this building block as an advanced starting point for biased ligand design, with the 4-amino group enabling rapid diversification.

Selectivity Profiling in Pyrimidine Biosynthesis Research

With an IC₅₀ of 180 μM against dihydroorotase [1], this compound serves as a low-potency negative control in assays where selective inhibition of bacterial targets (e.g., gyrase B) must be confirmed against human off-targets, providing a quantitative selectivity benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-aminophenyl)-5-methylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.